N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCLMXRCCYVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamides
The most common method involves cyclizing a substituted thioamide intermediate. For example, 4-methoxy-7-methyl-2-aminobenzothiazole can be synthesized via the reaction of 4-methoxy-7-methylaniline with thiourea in the presence of bromine or a brominating agent. The mechanism proceeds through the formation of a thiourea intermediate, followed by intramolecular cyclization under acidic conditions:
$$
\text{4-Methoxy-7-methylaniline} + \text{Thiourea} \xrightarrow{\text{HBr}} \text{4-Methoxy-7-methyl-1,3-benzothiazol-2-amine} + \text{NH}3 + \text{H}2\text{S}
$$
Yields for this step typically range from 70% to 85%, depending on reaction conditions.
Alternative Route: Halogen-Mediated Cyclization
A patent-pending method (WO2006040652A2) describes the use of halogenated intermediates for benzothiazole formation. For instance, treating 3-bromo-4-methoxy-7-methylphenylthiourea with potassium tert-butoxide in dimethylformamide (DMF) induces cyclization at 80–100°C. This method offers improved regioselectivity for the 4-methoxy-7-methyl substitution pattern.
Activation of Furan-2-Carboxylic Acid
The furan-2-carboxylic acid must be activated to facilitate amide bond formation with the benzothiazol-2-amine. Two activation strategies are prevalent:
Acid Chloride Formation
Treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acyl chloride. This reactive intermediate is then used directly in the coupling step:
$$
\text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Carbodiimide-Mediated Activation
Alternatively, the carboxylic acid is activated in situ using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC), often with hydroxybenzotriazole (HOBt) as an additive to suppress racemization. This method is preferred for its mild conditions and compatibility with sensitive functional groups.
Amide Bond Formation
The final step involves coupling the activated furan-2-carboxylate with 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Key conditions include:
Reaction Conditions
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or DMF.
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl generated during the reaction.
- Temperature: Room temperature to 60°C, depending on the reactivity of the acylating agent.
A representative reaction is:
$$
\text{4-Methoxy-7-methyl-1,3-benzothiazol-2-amine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(4-Methoxy-1,3-benzothiazol-2-yl)Furan-2-carboxamide} + \text{HCl}
$$
Yield Optimization
Yields for this step vary between 65% and 90%, with purity exceeding 95% after purification. Microwave-assisted synthesis has been reported to reduce reaction times from 12–24 hours to 1–2 hours while maintaining comparable yields.
Purification and Characterization
Chromatographic Purification
Crude product is typically purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures ≥98% purity for pharmaceutical applications.
Spectroscopic Characterization
- NMR: $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, NH), 7.85–7.45 (m, 3H, furan and benzothiazole protons), 3.89 (s, 3H, OCH3), 2.42 (s, 3H, CH3).
- Mass Spectrometry: ESI-MS m/z 289.1 [M+H]$$^+$$ (calculated for C₁₄H₁₂N₂O₃S: 288.32 g/mol).
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines benzothiazole formation and amide coupling in a single pot. For example, reacting 4-methoxy-7-methylaniline with furan-2-carbonyl isothiocyanate under basic conditions yields the target compound directly, albeit with slightly lower yields (60–70%).
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates to simplify purification. Wang resin-functionalized furan-2-carboxylic acid is coupled to the benzothiazol-2-amine, followed by cleavage with trifluoroacetic acid (TFA). This method is scalable for high-throughput applications.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has emerged as a lead compound for drug development due to its diverse biological activities. Its structural components allow for modifications that can enhance efficacy against various diseases.
Biological Studies
The compound exhibits notable anticancer and antimicrobial properties:
-
Anticancer Activity
- Studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits cell proliferation.
- It shows significant effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
These results indicate a promising anticancer potential compared to established treatments like doxorubicin.Cell Line % Cell Viability IC50 (µM) HepG2 35.01 12.5 MCF-7 39.22 15.0 -
Antimicrobial Activity
- The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition.
Microorganism Inhibition Zone (mm) MIC (µg/mL) E. coli 10.5 280 S. aureus 13 265
Chemical Biology
In chemical biology, this compound serves as a probe for studying biological pathways and molecular interactions due to its ability to modulate biological functions.
Industrial Applications
The compound is utilized in the synthesis of other complex molecules and as a reagent in chemical reactions. Its unique structure allows for the development of new materials with specific properties.
Anticancer Study
A study on HepG2 cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to enhanced cell death.
Antimicrobial Efficacy
Research evaluating the antimicrobial effects of this compound found that it effectively inhibited the growth of S. aureus and E. coli at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent against bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide with structurally related compounds from the evidence:
Key Structural and Functional Comparisons
Substituent Effects on Benzothiazole Core: Methoxy vs. Chloro groups, being electron-withdrawing, may enhance metabolic stability but reduce solubility . Positional Isomerism: Substitution at the 4-position (methoxy) vs. 5/6-position (chloro) could influence binding to biological targets. For example, 6-Cl derivatives are common in bioactive benzothiazoles due to optimized steric and electronic interactions .
Heterocyclic Variations :
- Benzothiazole vs. Benzofuran : The replacement of benzothiazole with benzofuran (as in ) eliminates the sulfur atom and introduces an oxygen atom, altering π-stacking and hydrogen-bonding capabilities. Benzofuran derivatives often exhibit distinct pharmacokinetic profiles .
Piperazine spacers are frequently used to improve bioavailability and target engagement .
Synthetic Routes :
- The synthesis of N-(1,3-benzothiazol-2-yl)furan-2-carboxamide derivatives typically involves coupling furan-2-carboxylic acid with benzothiazole-2-amine precursors under activating agents (e.g., EDCI or DCC) . Chloro-substituted analogs are synthesized similarly, with halogenation steps introduced early in the sequence .
Biological Activity: While specific data for the 4-methoxy derivative is absent, chloro-substituted analogs (e.g., ) show promise in anticancer and antimicrobial assays.
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a furan ring, a benzothiazole moiety, and a carboxamide functional group. Its molecular formula is , with a molecular weight of 295.31 g/mol. The presence of the methoxy group at the 4-position of the benzothiazole enhances its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃S |
| Molecular Weight | 295.31 g/mol |
| LogP | 3.0267 |
| Polar Surface Area | 46.22 Ų |
Benzothiazole derivatives are known for their interaction with various biological targets, leading to significant pharmacological effects. The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways, particularly in cancer and infectious diseases.
- Receptor Interaction : It can interact with receptors that modulate cellular functions and signaling pathways.
- Antimicrobial Activity : Exhibits activity against various bacterial strains and fungi by disrupting their metabolic processes.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has demonstrated effectiveness against:
- Bacterial Strains : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Exhibits antifungal activity against Candida albicans.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:
- HCT-116 (colon cancer) : Moderate inhibitory activity observed.
- MCF-7 (breast cancer) : Exhibited significant cytotoxic effects with minimal toxicity to normal cells.
The structure–activity relationship (SAR) indicates that modifications to the benzothiazole moiety can enhance or diminish anticancer activity.
Case Studies and Research Findings
- Study on Antiviral Activity :
- Antimicrobial Efficacy :
- Anticancer Evaluation :
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole formation | Thiourea, α-bromoketone, reflux in EtOH | 75–85 | >95% |
| Methoxylation | NaOMe, CuI catalysis, DMF, 80°C | 60–70 | 90–95% |
| Amide coupling | EDCl/HOBt, DCM, rt, 24h | 50–63 | >98% |
Advanced: How can structural contradictions in crystallographic data be resolved during refinement?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., disorder in methoxy groups or anisotropic displacement parameters) require:
- Software tools : SHELX suite (SHELXL for refinement, SHELXD for phase solution) to model anisotropic thermal motion and hydrogen bonding networks .
- Validation metrics : Check R-factor convergence (target <5%), residual electron density maps, and agreement with geometric restraints (e.g., bond lengths ±0.02 Å) .
- Cross-validation : Compare with spectroscopic data (e.g., NMR, IR) to confirm functional group orientations .
Advanced: What strategies address contradictions in biological activity data across assay systems?
Methodological Answer:
Divergent results (e.g., IC₅₀ variations in cancer cell lines) may arise from:
- Assay conditions : Differences in cell viability protocols (MTT vs. ATP-luminescence), serum concentrations, or incubation times .
- Resolution steps :
- Orthogonal assays : Validate using apoptosis markers (Annexin V/PI) or caspase-3 activation assays.
- Solubility controls : Ensure compound solubility in DMSO/PBS and use vehicle controls to rule out solvent effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., selectivity for kinase vs. protease targets) .
Basic: Which spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). Coupling constants (e.g., J = 2.1 Hz for furan protons) aid in stereochemical assignment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR or PI3K, using PDB structures (e.g., 1M17) and flexible ligand sampling .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
- Key modifications :
- Assay design : Test derivatives in parallel against panels of cancer cell lines (NCI-60) to identify selectivity profiles .
Q. Table 2: SAR Trends
| Modification Site | Functional Group | Biological Activity (IC₅₀) |
|---|---|---|
| Benzothiazole (4-position) | -OCH₃ → -NO₂ | Improved EGFR inhibition |
| Furan (2-position) | Thiophene | Increased logP (2.1 → 3.4) |
Advanced: What computational tools validate crystallographic data, and how are they applied?
Methodological Answer:
- SHELX suite : SHELXL refines anisotropic displacement parameters, while SHELXD solves phases via dual-space methods .
- WinGX/ORTEP : Visualizes thermal ellipsoids and hydrogen-bonding networks; validate using PLATON’s ADDSYM to check for missed symmetry .
- Mercury CSD : Analyzes packing diagrams and intermolecular interactions (e.g., C–H···O bonds) for stability insights .
Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 column (ACN/water gradient), UV detection at 254 nm. Purity ≥95% is required for in vitro assays .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
- TLC : Single spot in dichloromethane:methanol (9:1) with Rf ≈0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
